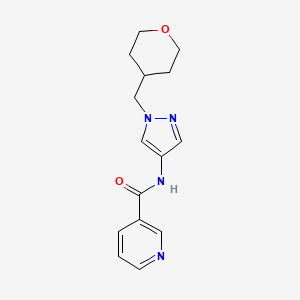
(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound known for its unique chemical structure, which makes it an interesting subject in various fields of scientific research. This compound is part of a larger class of molecules that show potential in medicinal chemistry due to their structural diversity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials might include halogenated phenyl compounds, pyrazine derivatives, and pyrrolidine. Key steps often involve nucleophilic substitution reactions, coupling reactions, and oxidative additions.
Industrial Production Methods: : Industrial production generally requires optimized reaction conditions for yield and purity. Catalysts such as palladium or copper may be used, along with controlled temperatures and pressures. Solvents like dimethyl sulfoxide or toluene help facilitate reactions and purifications.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms.
Reduction: : Removal of halogens or introduction of hydrogen.
Substitution: : Replacing existing functional groups with others.
Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve specific solvents, temperature controls, and sometimes inert atmospheres to prevent degradation.
Major Products:
Scientific Research Applications
Chemistry: : Used as a precursor in organic synthesis for creating more complex molecules. Its unique structure can be manipulated to explore reaction mechanisms and pathways.
Medicine: : Investigated for its potential therapeutic benefits. Its structure suggests possible applications in designing drugs targeting specific enzymes or receptors.
Industry: : Utilized in the production of advanced materials or as a catalyst in chemical reactions, owing to its unique reactivity profile.
Mechanism of Action
Molecular Targets and Pathways: : The compound’s action mechanism largely depends on its interaction with biological molecules. It can bind to specific proteins or receptors, influencing pathways like enzyme inhibition or receptor activation. The exact targets often depend on the modifications made to its core structure, enabling it to be tailored for specific applications.
Comparison with Similar Compounds
Compared to similar compounds, such as those with different halogen substitutions or alternative heterocyclic rings, (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits unique reactivity and biological profiles. This uniqueness makes it a valuable tool for researchers looking to explore novel chemical spaces or therapeutic targets.
Similar compounds might include:
(2-Bromo-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chloro-6-fluorophenyl)(3-((5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
These variations allow for comparative studies to understand the impact of different substituents on their properties and applications.
There you have it, a detailed dive into the intriguing world of this compound
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-13-7-19-8-14(20-13)24-10-5-6-21(9-10)16(22)15-11(17)3-2-4-12(15)18/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWBGWEYNFBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea](/img/structure/B2497248.png)



![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)


![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)

![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)

